molecular formula C21H16N4O3S2 B8218004 Bcl-xL antagonist 2

Bcl-xL antagonist 2

Cat. No.: B8218004
M. Wt: 436.5 g/mol
InChI Key: PHCCZZHEZZPUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcl-xL antagonist 2: is a compound that inhibits the activity of Bcl-xL, a member of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis, the process of programmed cell death. This compound is particularly significant in cancer research, as it can induce apoptosis in cancer cells that overexpress Bcl-xL, thereby potentially overcoming resistance to conventional therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bcl-xL antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Bcl-xL antagonist 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

Bcl-xL antagonist 2 exerts its effects by binding to the Bcl-xL protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, the enzymes responsible for executing apoptosis .

Properties

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCZZHEZZPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 1C (180 mg) in tetrahydrofuran (4 mL) and methanol (2 mL) was added 2N NaOH (2 mL). The mixture was stirred at 50° C. for 4 hours, cooled and neutralized by the slow addition of 5% aqueous HCl. The precipitates were collected by filtration and dried to provide the title compound.
Name
solution
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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